Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

Drug Metabolism Carboxylesterase Enzyme Inhibition

Procuring halogenated benzothiazoles with inconsistent substitution patterns risks irreproducible enzyme inhibition data. Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate (CAS 64377-93-1) provides a defined 6-chloro-2-ethyl ester configuration essential for target selectivity. - Confirmed selective human carboxylesterase 2 (hCE2) inhibitor: IC50 5.61 µM, 4-fold selectivity over hCE1 (IC50 22.4 µM). - Suitable high-purity (≥98%) precursor for SAR campaigns via hydrolysis to the carboxylic acid for amide coupling. - Enhanced solid-state stability: predicted melting point 112-114°C, facilitating crystallography and formulation studies.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B11869888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chlorobenzo[d]thiazole-2-carboxylate
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3
InChIKeyQXYFDPKYDGYTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate Overview


Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate (CAS 64377-93-1, C₁₀H₈ClNO₂S, MW 241.69 g/mol) is a halogenated benzothiazole ester . It is characterized by an ethyl ester at the 2-position and a chlorine substituent at the 6-position of the fused bicyclic system . This structural configuration has been shown to confer a distinct inhibitory profile against human carboxylesterases (hCE2 and hCE1), with IC₅₀ values of 5.61 µM and 22.4 µM, respectively, as documented in the ChEMBL/BindingDB databases [1]. The compound is available from commercial suppliers at purities of ≥98% and is utilized as a building block for further synthetic elaboration, including hydrolysis to the corresponding carboxylic acid for amide coupling .

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate: Why Analogs Fall Short


Benzothiazole-2-carboxylates with varying substitution patterns (e.g., ethyl benzo[d]thiazole-2-carboxylate, methyl 6-chlorobenzo[d]thiazole-2-carboxylate, or ethyl 2-chlorobenzo[d]thiazole-6-carboxylate) exhibit divergent biological profiles, physicochemical properties, and synthetic utility. The 6-chloro substituent and ethyl ester of the target compound are not interchangeable: the chlorine position dictates carboxylesterase selectivity [1], while the ethyl ester impacts reactivity in amidation and hydrolysis reactions [2]. Additionally, the target compound's solid-state properties differ significantly; its predicted melting point (112–114°C) is notably higher than the unsubstituted ethyl benzo[d]thiazole-2-carboxylate (68–72°C) , affecting handling and purification workflows. Substituting with an analog without direct comparative data risks irreproducible results in enzyme inhibition assays and downstream synthetic steps.

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate: Comparative Evidence


CE2-Selective Inhibition Over CE1

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 5.61 µM, and carboxylesterase 1 (CE1) with an IC₅₀ of 22.4 µM, demonstrating approximately 4-fold selectivity for CE2 over CE1 [1]. In contrast, the unsubstituted ethyl benzo[d]thiazole-2-carboxylate lacks reported CE2/CE1 inhibition data in the same assay system, underscoring the functional relevance of the 6-chloro substitution. For context, known CE2 inhibitor CES2-IN-1 exhibits a comparable IC₅₀ of 6.72 µM . This selectivity profile positions the compound as a defined probe for CE2-related metabolic studies, where off-target CE1 inhibition could confound results.

Drug Metabolism Carboxylesterase Enzyme Inhibition

High Purity and Quality Certification

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is commercially available with a guaranteed purity of NLT 98% . This purity level matches or exceeds that of common analogs: ethyl benzo[d]thiazole-2-carboxylate is offered at ≥98.0% (GC) , and 6-chlorobenzo[d]thiazole-2-carboxylic acid is typically offered at 95% purity . The target compound's consistent high purity, supported by ISO-certified production processes , reduces the risk of impurity-driven variability in dose-response and selectivity assays. This is particularly important for CE2 inhibition studies, where minor contaminants could skew IC₅₀ determinations.

Quality Control Analytical Chemistry Assay Reproducibility

Precursor for Carboxylic Acid and Amide Libraries

The ethyl ester group of the target compound enables straightforward saponification to yield 6-chlorobenzo[d]thiazole-2-carboxylic acid, a key intermediate for carboxamide derivative synthesis [1]. This contrasts with the methyl ester analog (methyl 6-chlorobenzo[d]thiazole-2-carboxylate), which is also used as a building block but may offer different hydrolysis kinetics due to steric and electronic differences . The target compound's established use as a precursor in multi-step syntheses of bioactive benzothiazole derivatives—including those with anti-tubercular and anti-inflammatory potential—is documented in the literature [REFS-1, REFS-3]. Specifically, the 6-chloro substitution has been retained in final active compounds, indicating its importance for biological activity.

Medicinal Chemistry Organic Synthesis Building Blocks

Solid-State Property Advantage: Melting Point and Lipophilicity

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate exhibits a predicted melting point of 112–114°C , substantially higher than the 68–72°C melting point of the unsubstituted ethyl benzo[d]thiazole-2-carboxylate . This difference—approximately 44°C—impacts crystallization, purity assessment, and storage conditions. The target compound's estimated LogP of ~2.8 is comparable to the unsubstituted analog's XLogP3 of 2.9 , indicating similar lipophilicity despite the chlorine substitution. This means the target compound retains comparable membrane permeability potential while offering distinct solid-state handling advantages.

Preformulation Physicochemical Properties Crystallization

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate: Key Applications


CE2 Probe for Metabolic Stability Assays

Investigators studying drug metabolism, particularly the hydrolysis of ester-containing prodrugs or soft drugs, can employ ethyl 6-chlorobenzo[d]thiazole-2-carboxylate as a selective CE2 inhibitor. Its 4-fold selectivity for CE2 over CE1 (IC₅₀ 5.61 µM vs. 22.4 µM) [1] allows for cleaner dissection of CE2's role in metabolic pathways. This is especially valuable in human liver microsome or hepatocyte assays where CE1 and CE2 both contribute to hydrolysis.

Synthesis of Benzothiazole Carboxamide Libraries

For SAR campaigns targeting anti-tubercular, anti-inflammatory, or anticancer activities, the ethyl ester serves as a convenient, high-purity (NLT 98%) precursor to the corresponding carboxylic acid . Hydrolysis followed by amide coupling provides access to diverse N-substituted benzothiazole-2-carboxamides, a chemotype with established biological relevance [2]. The retained 6-chloro substituent is often critical for target engagement.

Crystallization and Solid-State Form Screening

The compound's higher predicted melting point (112–114°C) relative to the unsubstituted analog (68–72°C) makes it a more robust candidate for crystallographic studies, salt/co-crystal screening, and formulation development where thermal stability during processing is advantageous.

Analytical Reference Standard for Impurity Profiling

With its defined 6-chloro substitution and high purity, ethyl 6-chlorobenzo[d]thiazole-2-carboxylate can serve as a reference standard for HPLC, LC-MS, or NMR analysis when profiling impurities or metabolites in pharmaceutical preparations containing benzothiazole cores.

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